β-ヘデリン

概要

説明

ベータヘデリンは、様々な植物、特にヘデラ・ヘリックス (セイヨウキヅタ) の葉に含まれるトリテルペノイドサポニン化合物です。 抗腫瘍、抗炎症、抗菌などの多様な生物活性で知られています 。この化合物は、その潜在的な治療用途のために、科学界で大きな関心を集めています。

科学的研究の応用

Beta-Hederin has a wide range of scientific research applications:

Chemistry: It serves as a precursor for synthesizing novel triterpenoid derivatives with potential pharmaceutical applications.

Biology: Beta-Hederin is studied for its role in modulating cellular processes, including apoptosis and cell cycle regulation.

Medicine: The compound exhibits significant antitumor activity, making it a candidate for cancer therapy. .

生化学分析

Biochemical Properties

Beta-Hederin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway in breast cancer stem cells .

Cellular Effects

Beta-Hederin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to downregulate the transcription of Cyclin D1 and CD44 while up-regulating the transcription of the tumor suppressor p53 .

Molecular Mechanism

At the molecular level, Beta-Hederin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is frequently overactivated in cancer stem cells .

準備方法

合成ルートと反応条件: ベータヘデリンは、段階的なグリコシル化戦略によって合成できます。このプロセスは、五環性トリテルペノイドであるオレアノール酸を特定の糖部分でグリコシル化することを含みます。 反応条件には、通常、ルイス酸などの触媒の存在下でグリコシルドナーとアクセプターを使用することが含まれます .

工業生産方法: ベータヘデリンの工業生産は、多くの場合、天然資源、特にヘデラ・ヘリックスの葉からの抽出を伴います。 葉は、メタノールやエタノールなどの溶媒を使用して処理され、粗抽出物が得られ、その後、クロマトグラフィー法を使用して精製してベータヘデリンを単離します .

化学反応の分析

反応の種類: ベータヘデリンは、次のような様々な化学反応を起こします。

酸化: ベータヘデリンは、酸化されて、生物活性が変化した誘導体を形成することができます。

還元: 還元反応は、ベータヘデリン分子の官能基を修飾することができ、その生物活性を高める可能性があります。

置換: 置換反応、特にC-28位での置換反応は、腫瘍細胞に対する細胞毒性が向上した新規誘導体の形成につながる可能性があります.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: アシルクロリドやアミンなどの試薬は、置換反応で使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、抗腫瘍効果の増強や修飾など、生物活性が向上または修飾された様々なベータヘデリン誘導体があります .

4. 科学研究の応用

ベータヘデリンは、幅広い科学研究の応用があります。

作用機序

ベータヘデリンは、様々な分子標的と経路を通じてその効果を発揮します。

抗腫瘍活性: ベータヘデリンは、カスパーゼを活性化し、Bcl-2などの抗アポトーシスタンパク質を阻害することで、がん細胞のアポトーシスを誘導します。

6. 類似の化合物との比較

ベータヘデリンは、アルファヘデリンなどの他のトリテルペノイドサポニンと比較されることが多いです。

アルファヘデリン: 同じ植物に含まれるアルファヘデリンは、類似した生物活性を共有していますが、糖部分の組成が異なります.

ヘデラゲニン: 別のトリテルペノイドサポニンであるヘデラゲニンは、類似した構造を持っていますが、異なる薬物動態とバイオアベイラビリティを示します.

ヘデラコシドC: この化合物は、ヘデラ・ヘリックスからも誘導されており、比較可能な治療特性を持っていますが、そのグリコシド結合が異なります.

ベータヘデリンは、その独自のグリコシル化パターンにより、その独特の生物活性と治療の可能性に貢献しています。

類似化合物との比較

Beta-Hederin is often compared with other triterpenoid saponins, such as:

Alpha-Hederin: Found in the same plant, Alpha-Hederin shares similar biological activities but differs in its sugar moiety composition.

Hederagenin: Another triterpenoid saponin, Hederagenin has a similar structure but exhibits different pharmacokinetics and bioavailability.

Hederacoside C: This compound is also derived from Hedera helix and has comparable therapeutic properties but differs in its glycosidic linkage.

Beta-Hederin stands out due to its unique glycosylation pattern, which contributes to its distinct biological activities and therapeutic potential.

生物活性

Beta-hederin, a triterpenoid saponin derived from the leaves of Hedera helix and Nigella sativa, has garnered attention for its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of beta-hederin, focusing on its mechanisms of action, efficacy against various cancer types, and other notable pharmacological effects.

Beta-hederin exhibits several mechanisms through which it exerts its biological effects:

- Induction of Apoptosis : Beta-hederin has been shown to induce apoptosis in various cancer cell lines. Research indicates that it activates caspases, specifically caspase-3 and caspase-9, leading to programmed cell death in breast cancer cells (MCF-7 and MDA-MB-231) . This apoptotic effect is associated with mitochondrial changes, including the release of cytochrome c and Apaf-1 .

- Ferroptosis Promotion : Recent studies have revealed that beta-hederin can promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. It enhances the nuclear expression of EGR1 and modulates pathways involving DDIT3/ATF3, contributing to its anticancer effects in non-small cell lung cancer (NSCLC) models .

- Autophagy Regulation : Beta-hederin has been identified as an incomplete autophagy inducer in NSCLC cells. It targets the mTOR pathway to activate autophagy but inhibits lysosomal acidification, leading to impaired autophagic flux and subsequent cellular damage .

Anticancer Activity

Beta-hederin's anticancer properties have been extensively studied across various cancer types:

Case Studies

- Breast Cancer Study : In a study examining the effects of beta-hederin on breast cancer cells, researchers found that treatment with beta-hederin increased the activity of apoptotic markers and led to significant reductions in cell viability. The study highlighted the potential for beta-hederin as a therapeutic agent against breast cancer .

- Lung Cancer Research : In another investigation focused on NSCLC, beta-hederin was shown to enhance the effectiveness of cisplatin by reversing drug resistance in resistant cell lines. The study utilized xenograft models to confirm in vivo efficacy, demonstrating reduced tumor volumes when combined with cisplatin treatment .

- Autophagy Induction Study : A study exploring the role of beta-hederin in autophagy revealed that it activates autophagic processes while simultaneously impairing lysosomal function. This dual action suggests a complex role for beta-hederin in cancer therapy, potentially leading to novel treatment strategies .

Other Biological Activities

Beyond its anticancer effects, beta-hederin displays a range of biological activities:

- Antiviral Activity : Beta-hederin has demonstrated antiviral properties against various pathogens.

- Anti-inflammatory Effects : It exhibits anti-inflammatory effects that may contribute to its overall therapeutic potential.

- Cytotoxicity : Studies indicate that beta-hederin can induce cytotoxicity in different cell types through membrane interaction mechanisms .

特性

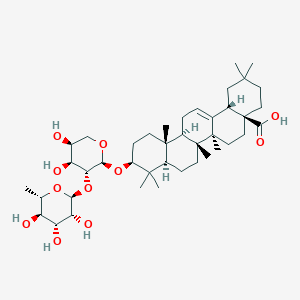

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O11/c1-21-28(43)30(45)31(46)33(50-21)52-32-29(44)24(42)20-49-34(32)51-27-12-13-38(6)25(37(27,4)5)11-14-40(8)26(38)10-9-22-23-19-36(2,3)15-17-41(23,35(47)48)18-16-39(22,40)7/h9,21,23-34,42-46H,10-20H2,1-8H3,(H,47,48)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAJNOZMACNWJD-HVUPOBLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331673 | |

| Record name | beta-Hederin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35790-95-5 | |

| Record name | β-Hederin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35790-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hederin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of beta-hederin against Leishmania parasites?

A1: Beta-hederin exhibits its anti-leishmanial activity by disrupting the integrity and potential of the parasite's cell membrane. [, , ] This disruption affects vital cellular processes, ultimately leading to parasite death. Notably, hederacolchiside A1, another saponin isolated from ivy, demonstrates even stronger activity against both the promastigote and amastigote forms of the parasite compared to beta-hederin. [, ]

Q2: Does beta-hederin show any synergistic effects when used in combination with existing anti-leishmanial drugs?

A2: Yes, studies have shown that using subtoxic concentrations of beta-hederin in conjunction with conventional anti-leishmanial drugs like pentamidine and amphotericin B can enhance their efficacy against both the promastigote and amastigote stages of Leishmania parasites. [] Interestingly, the study indicated that beta-hederin's effect on the promastigote membrane might have a cumulative action with amphotericin B. []

Q3: Does beta-hederin exhibit any cytotoxic effects on human cells?

A3: While beta-hederin shows promise as an anti-leishmanial agent, research indicates it also has a potent antiproliferative effect on human monocytes (THP1 cells). [, ] This effect stems from the compound's ability to inhibit DNA synthesis in these cells. [, ] The toxicity towards human cells raises concerns about its potential as a therapeutic agent and necessitates further investigation into its safety profile.

Q4: Beyond its anti-leishmanial activity, does beta-hederin show activity against other diseases?

A4: Research indicates that beta-hederin can reverse adriamycin (ADR) resistance in breast cancer cell lines (MCF-7 and SUM-1315). [] This effect appears to be mediated through interaction with the Nucleosome Assembly Protein 1 Like 5 (NAP1L5), suggesting a potential target for overcoming ADR resistance in breast cancer. []

Q5: What is the chemical structure of beta-hederin?

A5: Beta-hederin is a triterpenoid saponin. Its full chemical name is 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl oleanolic acid. [] Unfortunately, the provided abstracts do not include specific details regarding its molecular formula, weight, or spectroscopic data.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。